molecular formula C9H4ClF3 B2771680 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene CAS No. 273928-28-2

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene

Cat. No. B2771680
CAS RN: 273928-28-2
M. Wt: 204.58
InChI Key: PJAATSLCOLDVOL-UHFFFAOYSA-N
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Description

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H4ClF3 . It has a molecular weight of 204.58 . It is a clear, colorless liquid with an aromatic odor .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene can be represented by the SMILES notation: FC(C1=CC(C#C)=CC=C1Cl)(F)F . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene is a liquid at room temperature . It has a melting point of 29-30°C . The density of this compound is 1.222 g/mL at 25°C . It has a refractive index of n20/D 1.4760 .

Scientific Research Applications

Safety And Hazards

The safety information for 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene indicates that it has some hazards associated with it. The GHS pictograms indicate that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-chloro-4-ethynyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAATSLCOLDVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene

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